molecular formula C14H20ClNO3 B1394831 Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride CAS No. 1220016-86-3

Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride

Cat. No. B1394831
M. Wt: 285.76 g/mol
InChI Key: DCJPAYUHSFDFKI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride is a chemical compound with the CAS Number: 1220021-15-7 . It has a molecular weight of 269.77 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO2.ClH/c16-14 (13-4-2-1-3-5-13)17-11-8-12-6-9-15-10-7-12;/h1-5,12,15H,6-11H2;1H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Overview of Parabens in Aquatic Environments

Parabens, including ethyl 2-(4-piperidinyloxy)benzoate hydrochloride, are primarily used as preservatives in various consumer products. While not directly studied, the occurrence, fate, and behavior of parabens like ethyl 2-(4-piperidinyloxy)benzoate hydrochloride in aquatic environments have been reviewed. These compounds are known for their biodegradability but remain persistent at low concentrations in water bodies due to continuous environmental introduction. Their interaction with chlorine can lead to the formation of halogenated by-products, which possess higher stability and persistence, necessitating further research to understand their environmental impact and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Potential Hazards and Clinical Uses of Related Compounds

While not directly related to ethyl 2-(4-piperidinyloxy)benzoate hydrochloride, studies on benzoate and sorbate salts, which share a similar benzoic acid structure, highlight the balance between their invaluable preservative properties and potential hazards. Such compounds, despite their widespread utility, warrant cautious use due to possible health risks, including allergies and cognitive effects. Interestingly, sodium benzoate, a related compound, shows promise in treating various neurological conditions, underscoring the complex interplay between the benefits and risks of these chemicals (Piper & Piper, 2017).

Biodegradation and Environmental Fate

The biodegradation and environmental fate of ethyl tertiary-butyl ether (ETBE), a compound structurally related to ethyl 2-(4-piperidinyloxy)benzoate hydrochloride, have been extensively reviewed. Microorganisms capable of degrading ETBE through aerobic processes have been identified in both soil and groundwater. The degradation pathway involves initial hydroxylation followed by the formation of various intermediates. This process highlights the potential for microbial intervention in mitigating the environmental impact of similar compounds (Thornton et al., 2020).

Synthesis and Antioxidant Evaluation of Related Heterocycles

The synthesis and antioxidant properties of isoxazolone derivatives, which are structurally related to ethyl 2-(4-piperidinyloxy)benzoate hydrochloride, have been explored. These compounds are known for their significant biological and medicinal properties, serving as intermediates for synthesizing various heterocycles. The synthesis involves a three-component reaction, highlighting the chemical versatility and potential pharmaceutical applications of such compounds (Laroum, Boulcina, Bensouici, & Debache, 2019).

Safety And Hazards

The safety information available indicates that Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

ethyl 2-piperidin-4-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-5-3-4-6-13(12)18-11-7-9-15-10-8-11;/h3-6,11,15H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJPAYUHSFDFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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